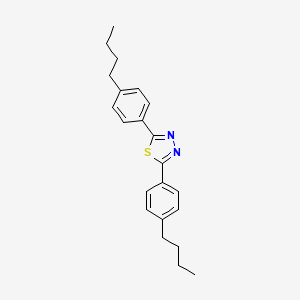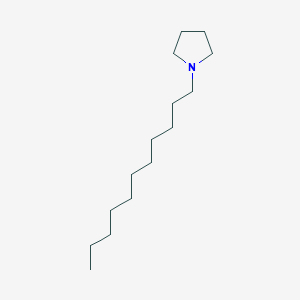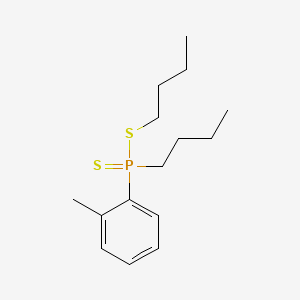![molecular formula C17H10Cl2N2O3 B14454069 2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- CAS No. 72121-71-2](/img/structure/B14454069.png)
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields such as dyeing, printing, and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,3-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and inks for textiles and printing.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. In chemical reactions, the azo group can act as a chromophore, influencing the color and properties of the final product.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Another naphthoic acid derivative with similar chemical properties.
2-Naphthalenecarboxylic acid, 4-[(2,4-dichlorophenyl)azo]-3-hydroxy-: A closely related azo dye with slight variations in the substituent positions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in dyeing, printing, and scientific research.
属性
CAS 编号 |
72121-71-2 |
|---|---|
分子式 |
C17H10Cl2N2O3 |
分子量 |
361.2 g/mol |
IUPAC 名称 |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-6-3-7-13(14(12)19)20-21-15-10-5-2-1-4-9(10)8-11(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
InChI 键 |
BNMBORNABWCVGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C(=CC=C3)Cl)Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


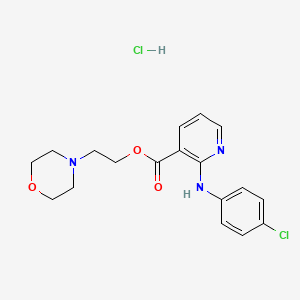


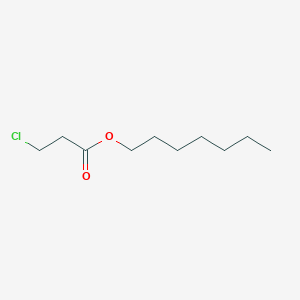
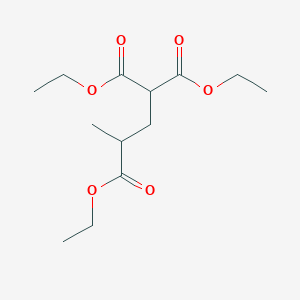
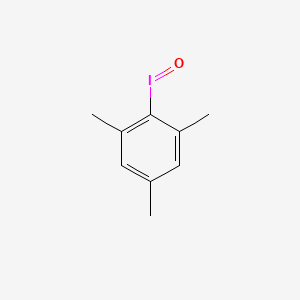

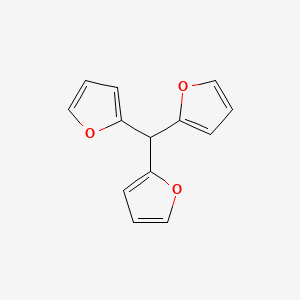
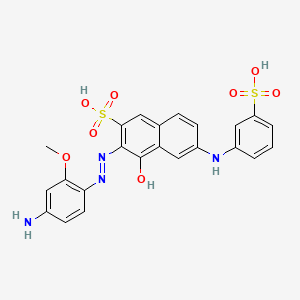
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
